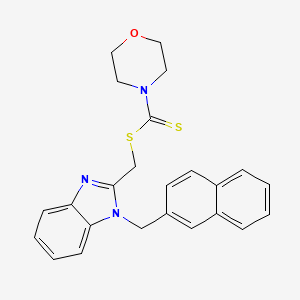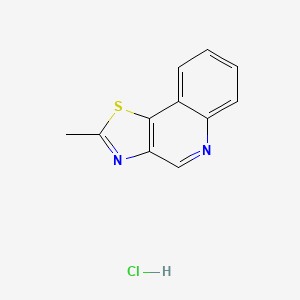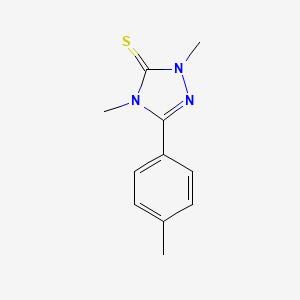
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone typically involves the condensation of 2-hydroxybenzaldehyde with 2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-3-phenyl-4-thiazolidinone: Lacks the 2-hydroxyphenylmethylene group.
2-Methyl-3-phenyl-4-thiazolidinone: Lacks both the 2-hydroxyphenylmethylene and 4-methoxyphenyl groups.
3-Phenyl-4-thiazolidinone: Lacks the 2-hydroxyphenylmethylene, 4-methoxyphenyl, and 2-methyl groups.
Uniqueness
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone is unique due to the presence of the 2-hydroxyphenylmethylene group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to similar compounds.
Properties
CAS No. |
86145-84-8 |
|---|---|
Molecular Formula |
C24H21NO3S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)-2-methyl-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21NO3S/c1-24(18-12-14-20(28-2)15-13-18)25(19-9-4-3-5-10-19)23(27)22(29-24)16-17-8-6-7-11-21(17)26/h3-16,26H,1-2H3/b22-16- |
InChI Key |
UDQRNYILUASCJC-JWGURIENSA-N |
Isomeric SMILES |
CC1(N(C(=O)/C(=C/C2=CC=CC=C2O)/S1)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1(N(C(=O)C(=CC2=CC=CC=C2O)S1)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


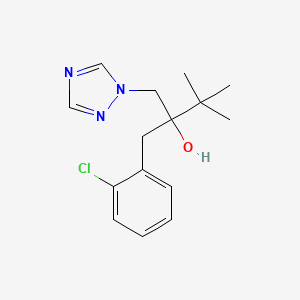
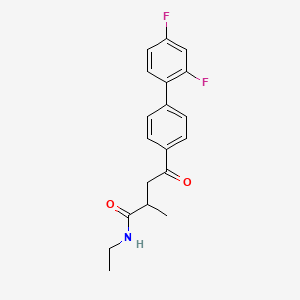

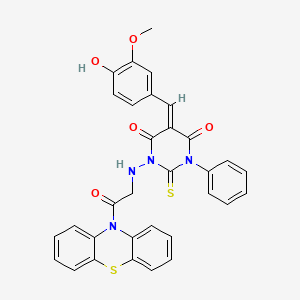
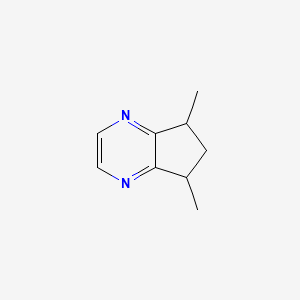
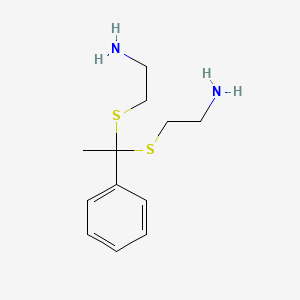
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-phenylmethoxycarbonylphosphinic acid](/img/structure/B15188644.png)

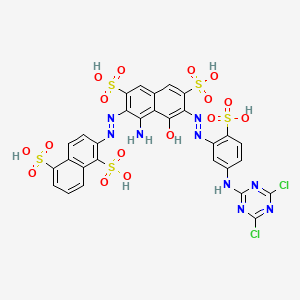

![4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid](/img/structure/B15188672.png)
